molecular formula C8H8Br2O2S B11827959 p-Methylsulfonyl dibromotoluene

p-Methylsulfonyl dibromotoluene

Cat. No.: B11827959
M. Wt: 328.02 g/mol
InChI Key: NCDHFCQESWRASU-UHFFFAOYSA-N
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Description

p-Methylsulfonyl dibromotoluene: is an organic compound characterized by the presence of a methylsulfonyl group and two bromine atoms attached to a toluene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional preparation of p-methylsulfonyl dibromotoluene involves the use of p-methylsulfonyl toluene as the starting material. Bromine is used as the oxidant in this process. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the toluene ring .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow processes. This method involves the use of molten p-methylsulfonyl toluene and liquid bromine as raw materials. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: p-Methylsulfonyl dibromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Methylsulfonyl dibromotoluene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .

Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceutical intermediates, such as p-methylsulfonyl benzaldehyde, which is used in the production of broad-spectrum antibiotics like thiamphenicol .

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and additives. Its unique properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of p-methylsulfonyl dibromotoluene involves its reactivity with various reagents. The bromine atoms and the methylsulfonyl group play crucial roles in its chemical behavior. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the methylsulfonyl group, which enhances the reactivity of the bromine atoms .

Comparison with Similar Compounds

  • p-Bromophenylsulfonyl azide
  • p-Tolylsulfonyl azide
  • Methylsulfonyl azide

Comparison: p-Methylsulfonyl dibromotoluene is unique due to the presence of both bromine atoms and a methylsulfonyl group on the toluene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, p-bromophenylsulfonyl azide and p-tolylsulfonyl azide contain azide groups, which lead to different chemical behaviors and applications .

Properties

Molecular Formula

C8H8Br2O2S

Molecular Weight

328.02 g/mol

IUPAC Name

1,3-dibromo-2-methyl-5-methylsulfonylbenzene

InChI

InChI=1S/C8H8Br2O2S/c1-5-7(9)3-6(4-8(5)10)13(2,11)12/h3-4H,1-2H3

InChI Key

NCDHFCQESWRASU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C)Br

Origin of Product

United States

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